methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that is involved in various biological processes.
Mechanism of Action
Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate inhibits PRMT5 by binding to its active site. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues in various proteins. Inhibition of PRMT5 by methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate leads to the inhibition of various biological processes that are regulated by PRMT5.
Biochemical and Physiological Effects:
Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death by inhibiting PRMT5. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate in lab experiments include its potent inhibition of PRMT5, its specificity towards PRMT5, and its availability for purchase from various chemical suppliers. The limitations of using this compound in lab experiments include its high cost, its limited solubility in water, and its potential toxicity at high concentrations.
Future Directions
For research on methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate include the identification of its potential therapeutic applications in various diseases, the optimization of its chemical structure for increased potency and solubility, and the development of more specific inhibitors of PRMT5. Additionally, further research is needed to determine the potential side effects of this compound and its optimal dosing regimens for therapeutic use.
Synthesis Methods
The synthesis of methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate involves several steps. The first step is the reaction between 4-fluorobenzyl bromide and sodium thiocyanate, which leads to the formation of 5-[(4-fluorophenoxy)methyl]thio-1,2,4-triazole. The second step involves the reaction between the above intermediate and methyl chloroacetate, which leads to the formation of the final product, methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate.
Scientific Research Applications
Methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate is widely used in scientific research as a potent inhibitor of a specific enzyme called protein arginine methyltransferase 5 (PRMT5). PRMT5 is involved in various biological processes, including gene expression, RNA processing, and DNA damage repair. Inhibition of PRMT5 by methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 2-[[5-[(4-fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-17-11(7-20-10-5-3-9(14)4-6-10)15-16-13(17)21-8-12(18)19-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJCYCOEXOVSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.